molecular formula C17H17N5O2S2 B5990250 2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

Cat. No.: B5990250
M. Wt: 387.5 g/mol
InChI Key: JVEZXVBVGVUUDN-UHFFFAOYSA-N
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Description

2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and methoxyphenyl and methylsulfanylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the methoxyphenyl and methylsulfanylphenyl groups through substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Dichloroaniline derivatives

Uniqueness

Compared to similar compounds, 2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c1-24-14-9-5-4-8-13(14)22-17(19-20-21-22)26-11-16(23)18-12-7-3-6-10-15(12)25-2/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEZXVBVGVUUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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